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Compound of Interest

Compound Name:
N,N-Dimethyl-2-

phenoxyethanamine

Cat. No.: B082504 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for N,N-Dimethyl-2-phenoxyethanamine, a compound of interest in various research and

development domains. Due to the limited availability of experimentally derived public data, this

document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, coupled with detailed, generalized experimental protocols for

acquiring such spectra. This guide is intended to serve as a valuable resource for the

identification, characterization, and quality control of N,N-Dimethyl-2-phenoxyethanamine.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for N,N-Dimethyl-2-
phenoxyethanamine. It is important to note that these values are computationally generated

and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.32 - 7.28 m 2H Ar-H (meta)

6.98 - 6.94 m 3H Ar-H (ortho, para)

4.10 t 2H O-CH₂

2.75 t 2H N-CH₂

2.34 s 6H N-(CH₃)₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment

158.7 Ar-C (quaternary, C-O)

129.5 Ar-C (meta)

121.0 Ar-C (para)

114.5 Ar-C (ortho)

66.8 O-CH₂

58.2 N-CH₂

45.3 N-(CH₃)₂

Table 3: Predicted IR Absorption Data (Neat)
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Wavenumber (cm⁻¹) Intensity Assignment

3060 - 3040 Medium C-H stretch (aromatic)

2970 - 2820 Strong C-H stretch (aliphatic)

1600, 1495 Strong C=C stretch (aromatic)

1245 Strong C-O stretch (aryl ether)

1170 Medium C-N stretch (aliphatic amine)

750, 690 Strong
C-H bend (aromatic, out-of-

plane)

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization - EI)

m/z Relative Intensity (%) Assignment

165 20 [M]⁺ (Molecular Ion)

120 5 [M - N(CH₃)₂]⁺

94 30 [C₆H₅OH]⁺

77 15 [C₆H₅]⁺

58 100 [CH₂=N(CH₃)₂]⁺ (Base Peak)

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument parameters and sample preparation may require optimization for specific

applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of N,N-Dimethyl-2-phenoxyethanamine.

Materials:
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N,N-Dimethyl-2-phenoxyethanamine (liquid sample)

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

NMR tube (5 mm)

Pasteur pipette

Vial

Procedure:

Sample Preparation:

In a clean, dry vial, dissolve approximately 10-20 mg of N,N-Dimethyl-2-
phenoxyethanamine in approximately 0.6-0.7 mL of CDCl₃ containing TMS.[1]

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution

through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

Instrument Setup (General Parameters for a 500 MHz Spectrometer):

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Set the spectral width to approximately 12 ppm.

Use a 30° or 45° pulse angle.

Set the relaxation delay to 1-2 seconds.

Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:
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Switch the probe to the ¹³C frequency.

Set the spectral width to approximately 220 ppm.

Use a proton-decoupled pulse sequence.

Set the relaxation delay to 2-5 seconds.

Acquire a larger number of scans (e.g., 128-1024) due to the lower natural abundance and

sensitivity of the ¹³C nucleus.[1]

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase the spectra.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Identify the peak positions in both spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of neat N,N-Dimethyl-2-
phenoxyethanamine.

Materials:

N,N-Dimethyl-2-phenoxyethanamine (liquid sample)

FT-IR spectrometer with a Diamond Attenuated Total Reflectance (ATR) accessory or salt

plates (e.g., NaCl or KBr).

Solvent for cleaning (e.g., isopropanol or acetone).

Lint-free wipes.
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Procedure (using ATR):

Background Spectrum:

Ensure the ATR crystal is clean and dry.

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum.

Sample Analysis:

Place a small drop of N,N-Dimethyl-2-phenoxyethanamine directly onto the center of the

ATR crystal.

Acquire the sample spectrum. A typical measurement consists of 16-32 co-added scans at

a resolution of 4 cm⁻¹.

Cleaning:

Clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent

(e.g., isopropanol) and allow it to dry completely.

Procedure (using Salt Plates for a Neat Liquid):

Background Spectrum:

Acquire a background spectrum with the empty salt plates in the sample holder.

Sample Preparation:

Place a small drop of the liquid sample onto one salt plate.[2][3]

Carefully place the second salt plate on top to create a thin liquid film between the plates.

[2][3]

Sample Analysis:

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
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Acquire the sample spectrum.

Cleaning:

Disassemble the salt plates and clean them thoroughly with a suitable solvent and a lint-

free wipe. Store the plates in a desiccator to prevent damage from moisture.[2]

Mass Spectrometry (MS)
Objective: To obtain the electron ionization (EI) mass spectrum of N,N-Dimethyl-2-
phenoxyethanamine.

Materials:

N,N-Dimethyl-2-phenoxyethanamine (liquid sample)

Gas Chromatograph-Mass Spectrometer (GC-MS) system.

Volatile solvent (e.g., methanol or dichloromethane).

Microsyringe.

Vial.

Procedure:

Sample Preparation:

Prepare a dilute solution of N,N-Dimethyl-2-phenoxyethanamine (e.g., 10-100 µg/mL) in

a volatile solvent like methanol.

Instrument Setup (General GC-MS Parameters):

GC:

Injector Temperature: 250 °C

Column: A suitable capillary column (e.g., DB-5ms).
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Oven Temperature Program: Start at a low temperature (e.g., 50 °C), then ramp up to a

higher temperature (e.g., 280 °C) to ensure elution of the compound.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS:

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.[4]

Mass Range: Scan from a low m/z (e.g., 40) to a value above the molecular weight of

the compound (e.g., 200).

Source Temperature: ~230 °C.

Quadrupole Temperature: ~150 °C.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS.

Acquire the data.

Data Analysis:

Identify the peak corresponding to N,N-Dimethyl-2-phenoxyethanamine in the total ion

chromatogram (TIC).

Extract the mass spectrum for that peak.

Identify the molecular ion peak and the major fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Spectroscopic Analysis Workflow

Sample Preparation Data Acquisition Data Analysis & Interpretation
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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